(3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Description
The compound "(3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol" is a stereochemically complex molecule featuring:
- Tetrahydrofuro[2,3-d][1,3]dioxolane core: A fused bicyclic system with two dioxolane rings, contributing to conformational rigidity and metabolic stability .
- Aminomethyl substituent: Provides hydrogen-bonding capability, which may influence receptor affinity or solubility .
- Stereochemistry (3aR,5R,6S,6aR): Critical for biological activity, as spatial arrangement affects interactions with chiral targets .
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[[(4-phenylmethoxyphenyl)methylamino]methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2)27-20-19(24)18(26-21(20)28-22)13-23-12-15-8-10-17(11-9-15)25-14-16-6-4-3-5-7-16/h3-11,18-21,23-24H,12-14H2,1-2H3/t18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAWGIFISUHRTO-PLACYPQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CNCC3=CC=C(C=C3)OCC4=CC=CC=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CNCC3=CC=C(C=C3)OCC4=CC=CC=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a complex organic molecule with potential biological activities that have been explored in various studies. This article synthesizes available research findings on its biological activity, particularly focusing on its pharmacological effects and mechanisms of action.
- Molecular Formula : C22H29N3O7
- Molecular Weight : 470.48 g/mol
- CAS Number : 18685-18-2
Biological Activity Overview
Research indicates that this compound may exhibit multiple biological activities, including antimicrobial, antidiabetic, and potential anticancer properties. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
A study conducted on structurally similar compounds has shown significant antimicrobial activity. The synthesized derivatives of the compound demonstrated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for different derivatives, indicating that modifications in the chemical structure could enhance antimicrobial potency.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| Compound C | 64 | P. aeruginosa |
Antidiabetic Properties
Recent studies have highlighted the compound's potential as an agonist for free fatty acid receptor 1 (FFAR1), which plays a crucial role in glucose metabolism. In vitro studies demonstrated that the compound significantly increased glucose uptake in HepG2 cells without exhibiting cytotoxic effects at concentrations up to 25 µM.
Key Findings:
- Glucose Uptake : Increased by 120% compared to control at 10 µM concentration.
- Cytotoxicity : No significant cytotoxic effect was observed across tested concentrations.
The mechanism by which this compound exerts its biological effects appears to be linked to its interaction with specific receptors involved in metabolic pathways. The activation of FFAR1 has been associated with improved insulin sensitivity and glucose homeostasis.
Case Studies
Several case studies have investigated the effects of this compound and its derivatives in vivo:
-
Diabetes Model in Mice :
- Objective : To evaluate the hypoglycemic effect.
- Method : Administered at doses ranging from 1 to 25 mg/kg.
- Results : Significant reduction in blood glucose levels was observed in C57BL/6 mice.
-
Antimicrobial Efficacy :
- Objective : To assess the effectiveness against bacterial infections.
- Method : Tested against clinical isolates of bacteria.
- Results : Showed promising results with lower MIC values compared to standard antibiotics.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to (3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol exhibit promising anticancer properties. The presence of the benzyloxy and amino groups may enhance interactions with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and growth .
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects due to the presence of specific functional groups that can inhibit pro-inflammatory cytokines. Research has demonstrated that similar compounds can downregulate inflammatory markers in vitro and in vivo models, suggesting a therapeutic role in treating chronic inflammatory diseases .
Materials Science
1. Polymer Science
The unique structural characteristics of this compound make it a candidate for use in polymer formulations. Its ability to act as a crosslinking agent could enhance the mechanical properties of polymers used in coatings and adhesives. Experimental studies have shown improved tensile strength and thermal stability when such compounds are incorporated into polymer matrices .
Biochemistry
1. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. For instance, it may act as an inhibitor of glycosidases or proteases involved in carbohydrate metabolism or protein degradation. This inhibition can be beneficial in regulating metabolic diseases such as diabetes or obesity by altering carbohydrate absorption rates and insulin sensitivity .
2. Drug Delivery Systems
Due to its amphiphilic nature, this compound can be utilized in drug delivery systems. Its ability to form micelles or liposomes allows for enhanced solubility and bioavailability of poorly soluble drugs. Studies have shown that formulations containing this compound improve the pharmacokinetic profiles of various therapeutic agents by facilitating their transport across biological membranes .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Venlafaxine Analogs
Key Similarity: Both contain bicyclic ether cores and aromatic substituents. Key Difference: Venlafaxine derivatives typically have methoxy groups, whereas the target compound features a benzyloxy group.
Tetrahydrofurodioxolane Derivatives
a. 5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole
- Similarity : Shared tetrahydrofurodioxolane core and stereochemical complexity.
- Synthesis Yield: 46% (vs.
b. (3aR,6R,6aR)-6-(Benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
- Similarity : Benzyloxymethyl substituent and dioxolane rings.
- Difference : Ketone group at position 4 increases electrophilicity, enabling nucleophilic reactions (e.g., Schiff base formation). The target compound’s hydroxyl group offers hydrogen-bonding capacity but may reduce stability under acidic conditions .
- Molecular Weight : 278.3 vs. ~400 (target compound) .
Hydrophilic Analogs
a. (3aR,6R,6aR)-6-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
- Similarity : Hydroxyl and hydroxymethyl groups enhance hydrophilicity.
- Difference : Lower molecular weight (190.19 vs. ~400) reduces steric hindrance but may decrease target affinity. Storage at 2–8°C indicates instability compared to the target compound’s dimethyl-protected core .
b. Diacetone-D-Glucose Derivatives
Ester Prodrugs
Example : ((3aR,5R,6aS)-2,2-Dimethyl-6-oxotetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl Benzoate
Structural and Functional Analysis Using Computational Methods
Algorithmic comparisons (e.g., maximal common subgraph analysis) highlight:
- Functional Group Influence: The benzyloxy phenyl and aminomethyl groups distinguish the target compound from analogs, enabling unique binding modes .
Q & A
Q. What stability challenges arise during long-term storage, and how can they be mitigated?
- Methodology : Degradation pathways (e.g., hydrolysis of dioxolane rings) are assessed via accelerated stability studies (40°C/75% RH). Lyophilization or storage under inert gas (argon) minimizes moisture uptake. Additives like BHT (butylated hydroxytoluene) prevent oxidative decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
